molecular formula C18H18 B8165670 4-Butyl-4'-ethynyl-1,1'-biphenyl

4-Butyl-4'-ethynyl-1,1'-biphenyl

Cat. No.: B8165670
M. Wt: 234.3 g/mol
InChI Key: VCAFHMCSPWVSJS-UHFFFAOYSA-N
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Description

4-Butyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of a butyl group and an ethynyl group attached to the biphenyl core. This compound is known for its applications in liquid crystal materials and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-ethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-1-butylbenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: Industrial production of 4-Butyl-4’-ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butyl-4’-ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic systems, while the butyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Comparison: 4-Butyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both a butyl and an ethynyl group, which provides a balance of hydrophobic and π-π stacking interactions. This makes it particularly useful in applications requiring specific molecular interactions, such as in liquid crystal materials and organic electronics .

Properties

IUPAC Name

1-butyl-4-(4-ethynylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h2,7-14H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFHMCSPWVSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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